molecular formula C19H13ClN2O3S B2704794 N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide CAS No. 868369-71-5

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Cat. No.: B2704794
CAS No.: 868369-71-5
M. Wt: 384.83
InChI Key: JBVIIKVZUGTWAK-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a useful research compound. Its molecular formula is C19H13ClN2O3S and its molecular weight is 384.83. The purity is usually 95%.
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Scientific Research Applications

Morphology Control in Polycarbazole-Based Solar Cells

Morphology Control in Polycarbazole Based Bulk Heterojunction Solar Cells and Its Impact on Device Performance : This study explores the use of dimethyl sulfoxide and dimethyl formamide in ortho-dichlorobenzene solutions to control the morphology of polycarbazole-based solar cells. Fine-tuning the morphology led to improved domain structure and hole mobility, significantly enhancing the photovoltaic performance of the devices. This advancement in morphology control demonstrates the potential of such chemical compounds in the development of more efficient solar cells (T. Chu et al., 2011).

Antimicrobial and Antioxidant Activities

Catalytic Assembly of 2-Amino-5,6-Dimethyl-1H-Benzimidazole with Carboxylic Acids : A study synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using various bioactive aromatic heterocyclic carboxylic acids. These compounds exhibited promising antimicrobial and antioxidant activities, highlighting the potential of benzothiazole derivatives in developing new therapeutic agents (M. A. Sindhe et al., 2016).

Corrosion Inhibition

Experimental and Theoretical Studies of Benzothiazole Derivatives as Corrosion Inhibitors : This research evaluated the effectiveness of benzothiazole derivatives in preventing steel corrosion in acidic environments. The study found that these compounds provide significant protection against corrosion, offering a potential solution for extending the life of metal structures and components (Zhiyong Hu et al., 2016).

Fluorescent Probes

Synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) Quinolines as Blue Green Fluorescent Probes : A series of novel quinoline derivatives were synthesized to act as fluorescent probes. These compounds showed strong fluorescence in solution, indicating their potential use in biochemical sensing and imaging applications. One compound, in particular, emitted green light with high quantum yield, demonstrating the versatility of benzothiazole derivatives in the design of fluorescent materials (Y. Bodke et al., 2013).

Chemosensors for Cyanide Anions

Coumarin Benzothiazole Derivatives as Chemosensors for Cyanide Anions : This study developed four coumarin benzothiazole derivatives capable of detecting cyanide anions through a color change and fluorescence quenching. These chemosensors offer a simple and effective way to detect cyanide, a toxic substance, in various environmental and biological samples (Kangnan Wang et al., 2015).

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-10-7-8-12(20)17-16(10)22(2)19(26-17)21-18(24)15-9-13(23)11-5-3-4-6-14(11)25-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVIIKVZUGTWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.